Isomerization Enthalpy: Dimethoxymethyl Allyl Ether Exhibits Attenuated Thermodynamic Driving Force Toward the Propenyl Ether Compared to Alkyl Allyl Ethers Bearing Non-Methoxylated Substituents
The base-catalyzed isomerization of 3-(dimethoxymethoxy)prop-1-ene to its (Z)-propenyl ether isomer was studied by Taskinen (1993) via chemical equilibration in DMSO with t-BuOK. The reaction enthalpy for the target compound is ΔrH° = -4.8 ± 0.1 kcal/mol (liquid phase) [1]. This is significantly less exothermic than the typical range observed for alkyl allyl ethers bearing non-methoxylated alkyl substituents, where ΔH values span approximately -18 to -25 kJ/mol (-4.3 to -6.0 kcal/mol) [2]. More critically, the R=(MeO)2CH substituent is one of only two cases in the ten-compound series where the entropy of isomerization is non-negligible: ΔS ≈ -5 J K⁻¹ mol⁻¹, compared to ΔS ≈ 0 for most alkyl-substituted allyl ethers [2]. This entropic penalty, attributed to the conformational restrictions imposed by the methoxy-substituted alkyl group, means the equilibrium constant (and thus the extent of isomerization at a given temperature) differs measurably from that of analogs such as allyl tert-butyl ether or allyl isopropyl ether.
| Evidence Dimension | Standard enthalpy of allyl → (Z)-propenyl ether isomerization (ΔrH°) |
|---|---|
| Target Compound Data | ΔrH° = -4.8 ± 0.1 kcal/mol; ΔS ≈ -5 J K⁻¹ mol⁻¹ (R = (MeO)2CH) |
| Comparator Or Baseline | Alkyl allyl ether series (R = Me, Et, i-Pr, t-Bu, etc.): ΔrH° range ca. -4.3 to -6.0 kcal/mol; ΔS ≈ 0 J K⁻¹ mol⁻¹ for most |
| Quantified Difference | ΔrH° for target is at the less-exothermic end of the alkyl range; ΔS differs by ca. 5 J K⁻¹ mol⁻¹ from the class norm of ≈ 0 |
| Conditions | Liquid-phase chemical equilibration in DMSO solvent with t-BuOK catalyst; thermodynamic parameters evaluated at 298.15 K |
Why This Matters
A procurement decision for an allyl ether intended for applications where double-bond positional integrity is critical—such as in stereoselective synthesis or in protecting-group strategies requiring orthogonal deprotection—must account for this quantifiably altered thermodynamic isomerization behaviour.
- [1] NIST Chemistry WebBook, 'Dimethoxymethyl allyl ether: Reaction thermochemistry data,' NIST Standard Reference Database Number 69. Data compiled from Taskinen, 1993. ΔrH° = -4.8 ± 0.1 kcal/mol, liquid phase, DMSO, isomerization. View Source
- [2] Taskinen, E. 'Relative thermodynamic stabilities of isomeric alkyl allyl and alkyl (Z)-propenyl ethers,' Tetrahedron, 1993, 49(48), 11389-11394. Abstract: propenyl ethers favored; ΔG and ΔH ca. -18 to -25 kJ mol⁻¹ for allyl → propenyl; methoxy-substituted alkyl groups decrease favor; for R=(MeO)2CH and R=(MeO)3C, ΔS ≈ -5 J K⁻¹ mol⁻¹. View Source
